molecular formula C22H25ClN2O B10864197 N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide

N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10864197
M. Wt: 368.9 g/mol
InChI Key: AIEFATDLRBMBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the indole class of compounds. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a complex structure with a chlorophenyl group, an ethyl group, and a butyl group attached to the indole core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Alkylation: The ethyl and butyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, and dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and ethanol.

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with substituted groups.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

Chemistry: N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It is investigated for its ability to interact with specific biological targets, such as enzymes or receptors, to treat various diseases.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    N-butyl-3-(4-chlorophenyl)-5-ethyl-1H-indole-2-carboxamide: Lacks the methyl group on the indole nitrogen, which may affect its biological activity and chemical reactivity.

    N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid:

    N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-methylamide: Features a methylamide group, which may influence its solubility and interaction with biological targets.

Uniqueness: N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, ethyl group, and butyl group on the indole core, along with the carboxamide functionality, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O

Molecular Weight

368.9 g/mol

IUPAC Name

N-butyl-3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H25ClN2O/c1-4-6-13-24-22(26)21-20(16-8-10-17(23)11-9-16)18-14-15(5-2)7-12-19(18)25(21)3/h7-12,14H,4-6,13H2,1-3H3,(H,24,26)

InChI Key

AIEFATDLRBMBGV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C2=C(N1C)C=CC(=C2)CC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.